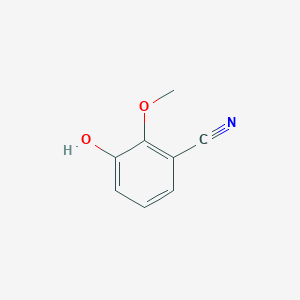

3-Hydroxy-2-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

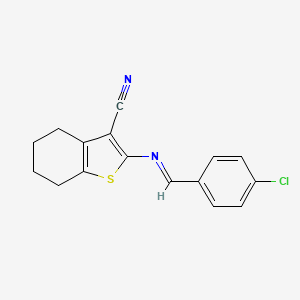

3-Hydroxy-2-methoxybenzonitrile is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents .

Synthesis Analysis

The compound can be synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methoxybenzonitrile is represented by the linear formula: CH3OC6H4CN . Its molecular weight is 149.15 .

Chemical Reactions Analysis

3-Methoxybenzonitrile, a related compound, undergoes dealkylation on treatment with SiCl4/LiI and BF3 . It has been used in the synthesis of new organic pigments .

Physical And Chemical Properties Analysis

3-Hydroxy-2-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 149.15 .

Scientific Research Applications

Environmental Impact and Treatment

Parabens, structurally related to 3-Hydroxy-2-methoxybenzonitrile, are widely used as preservatives in various products. They have been observed to persist in aquatic environments, raising concerns about their potential as emerging contaminants and endocrine disrupters. Studies highlight the ubiquity of parabens in surface water and sediments, attributed to continuous environmental introduction through product use. Their transformation into chlorinated by-products in the presence of free chlorine suggests further investigation into these derivatives' stability and toxicity is required (Haman et al., 2015).

Catalysis and Chemical Synthesis

Research on N-heterocyclic carbene–rhodium complexes, related to the structural functionality of 3-Hydroxy-2-methoxybenzonitrile, underscores their significance in catalyzing hydroformylation reactions. The stability of Rh-C bonding in these complexes influences the reaction's yield and regioselectivity, showing promise for applications in asymmetric hydroformylation, demonstrating the diverse potential of related compounds in catalytic processes (Gil & Trzeciak, 2011).

Biochemical and Medical Research

3-Hydroxy-2-methoxybenzonitrile and its structural analogs find relevance in medical research, particularly in studying endocrine activities and potential therapeutic applications. For example, studies on methoxychlor, an environmental estrogen, reveal its metabolism to active estrogenic forms, emphasizing the need to understand the health implications of such compounds. The research indicates significant effects on fertility and development, pointing to the importance of assessing the reproductive toxicity of chemicals structurally related to 3-Hydroxy-2-methoxybenzonitrile (Cummings, 1997).

Antioxidant Activity

The antioxidant properties of compounds structurally similar to 3-Hydroxy-2-methoxybenzonitrile have been extensively studied. Analyses focusing on hydroxycinnamic acids, which share functional groups with 3-Hydroxy-2-methoxybenzonitrile, provide insights into structure-activity relationships influencing antioxidant activity. These studies highlight the critical role of specific structural features, such as the presence of hydroxy groups, in enhancing antioxidant efficacy. Understanding these relationships aids in the design of potent antioxidant molecules for various applications, from food preservation to therapeutic interventions (Razzaghi-Asl et al., 2013).

Mechanism of Action

While the exact mechanism of action for 3-Hydroxy-2-methoxybenzonitrile is not specified in the search results, a related compound, oxybenzone, exhibits anti-inflammatory and immunomodulatory properties . It is widely used in sunscreen formulations, plastics, toys, furniture finishes, and other products to limit UV degradation .

Safety and Hazards

Future Directions

While specific future directions for 3-Hydroxy-2-methoxybenzonitrile are not mentioned in the search results, it is worth noting that related compounds are being studied for their potential applications in various fields. For instance, oxybenzone is being scrutinized by the scientific community due to controversies about its environmental impact and safety profile .

properties

IUPAC Name |

3-hydroxy-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNATUNYPQLXCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methoxybenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)

![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)